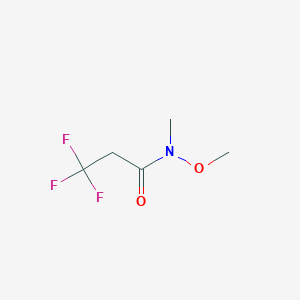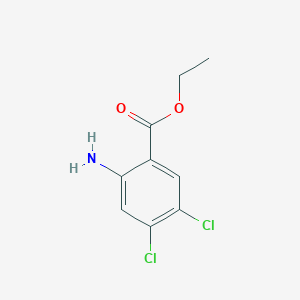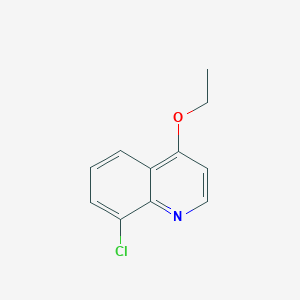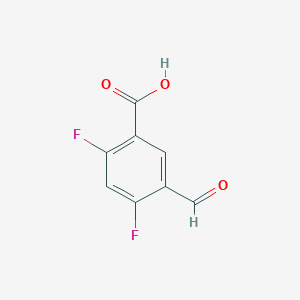
methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate
Overview
Description
“Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate” is a chemical compound with the CAS Number: 1134328-15-6 . It has a molecular weight of 285.1 and its IUPAC name is methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate . The compound is an off-white solid .
Molecular Structure Analysis
The molecular structure of “methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .Physical And Chemical Properties Analysis
“Methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate” is an off-white solid . Its molecular weight is 285.1 , and its molecular formula is C10H9BrN2O3 . The compound has a complexity of 237 .Scientific Research Applications
Anticancer Activity
Indazole derivatives, including methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate , have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown the ability to inhibit the viability of various human cancer cell lines, such as liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells . The assessment was conducted using the MTT reduction assay, which measures cell metabolic activity as an indicator of cell viability and proliferation .
Antiangiogenic Properties
Some indazole derivatives have demonstrated significant antiangiogenic activities, which is the process of inhibiting the growth of new blood vessels. This is particularly important in cancer treatment as it can prevent tumors from acquiring the necessary blood supply to grow. Compounds have been tested against proangiogenic cytokines like TNFα, VEGF, and EGF, showing potent inhibitory effects .
Antioxidant Effects
Indazole compounds have been screened for their antioxidant activities, which is crucial in protecting cells from oxidative stress that can lead to chronic diseases. Some derivatives exhibited significant scavenging activities against radicals like hydroxyl (OH) and superoxide (SOR), which are known to cause cellular damage .
Antiviral Potential
The indole scaffold, which is part of the indazole structure, has shown various biological activities, including antiviral properties. Derivatives have been prepared and reported as antiviral agents, showing inhibitory activity against viruses such as influenza A and Coxsackie B4 virus .
Anti-inflammatory and Analgesic Activities
Indazole derivatives have also been explored for their anti-inflammatory and analgesic properties. Some compounds have shown activities comparable to standard drugs like indomethacin and celecoxib, with lower ulcerogenic indexes, indicating a potentially safer profile for gastrointestinal health .
Electroluminescent Material Development
Indazole compounds have found applications in the field of material science, particularly in the development of electroluminescent materials. These materials are used in organic light-emitting diodes (OLEDs), which are essential components of modern display and lighting technologies .
Future Directions
Indazole-containing derivatives, including “methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate”, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing methods to construct these heterocycles with better biological activities .
properties
IUPAC Name |
methyl 5-bromo-6-methoxy-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-15-8-4-7-5(3-6(8)11)9(13-12-7)10(14)16-2/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTKEYLIECPVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NN=C2C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



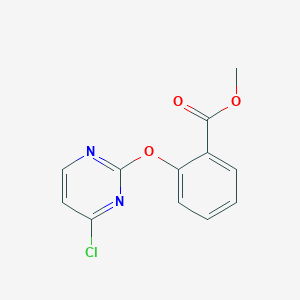
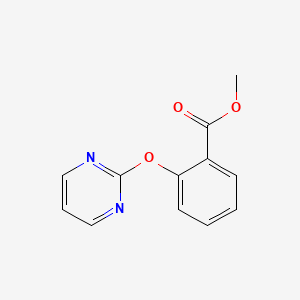

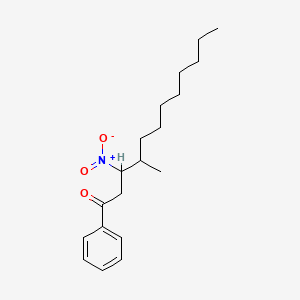
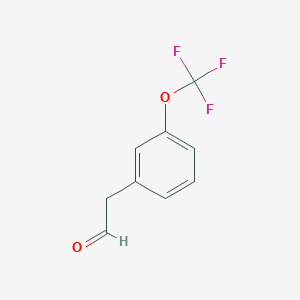

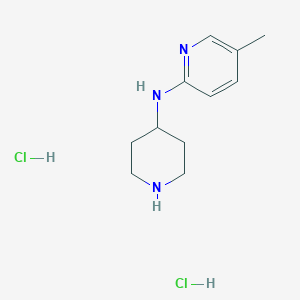

![2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B1423652.png)
